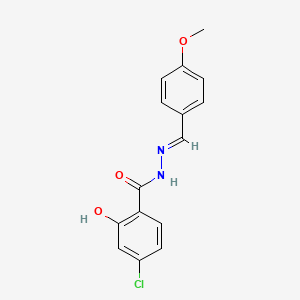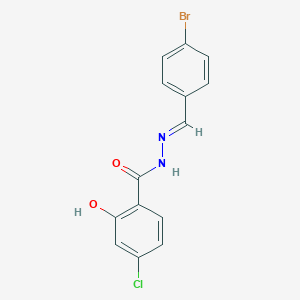
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone
Übersicht
Beschreibung
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone, also known as DMAP, is a heterocyclic compound that has gained significant attention in scientific research. This compound has been found to possess various biological activities, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone involves the inhibition of certain enzymes, including topoisomerase and histone deacetylase. These enzymes are essential for the survival and proliferation of cancer cells. By inhibiting these enzymes, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone induces apoptosis in cancer cells, leading to their death. Furthermore, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been found to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been shown to possess antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has several advantages for lab experiments, including its high purity and stability. However, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone. One potential direction is the development of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone and its potential side effects. Moreover, the synthesis of novel derivatives of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone could lead to the development of more potent and selective compounds for various applications.
Conclusion
In conclusion, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone is a promising compound with various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. The synthesis method for 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone involves a multi-step process, and it has been extensively studied for its scientific research application. The mechanism of action of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone involves the inhibition of certain enzymes, and it possesses several biochemical and physiological effects. Although 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has some limitations, it has several advantages for lab experiments. Finally, there are several future directions for the study of 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone, including drug development and the synthesis of novel derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been extensively studied for its biological activities, including its antitumor, anti-inflammatory, and antioxidant properties. Several studies have reported that 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. Additionally, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, 4,6-dimethyl-3-(2-methyl-3-phenylacryloyl)-2(1H)-pyridinone has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-phenylprop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-9-13(3)18-17(20)15(11)16(19)12(2)10-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,18,20)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXUXPKSWBZLEE-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-[(2E)-2-methyl-3-phenylprop-2-enoyl]pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dichloro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3847730.png)


![4-chloro-N'-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3847740.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide](/img/structure/B3847747.png)

![3-hydroxy-4-{[(3-nitrophenyl)sulfonyl]amino}-1-naphthalenesulfonic acid](/img/structure/B3847765.png)
![methyl (2S,4R)-1-methyl-4-{[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3847772.png)
![2-{[ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B3847781.png)
![5-acetyl-N-allyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3847787.png)

![3-[3-(2-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847817.png)
![3-[3-(4-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3847822.png)